molecular formula C11H14BrN B3029667 N-Cyclopentyl-4-bromoaniline CAS No. 742677-14-1

N-Cyclopentyl-4-bromoaniline

Cat. No.: B3029667
CAS No.: 742677-14-1
M. Wt: 240.14 g/mol
InChI Key: GSVCWCORWASQCM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-bromoaniline: is an organic compound that features a cyclopentyl group attached to the nitrogen atom of 4-bromoaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline production and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-4-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones or nitroso compounds.

    Reduction Products: Cyclopentyl-substituted anilines.

Scientific Research Applications

Chemistry: N-Cyclopentyl-4-bromoaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-bromoaniline involves its interaction with specific molecular targets. The cyclopentyl group and the bromine atom on the benzene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-Cyclopentyl-4-bromoaniline is unique due to the presence of both the cyclopentyl group and the bromine atom, which together confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-N-cyclopentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVCWCORWASQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651458
Record name 4-Bromo-N-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742677-14-1
Record name 4-Bromo-N-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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